![molecular formula C9H11BrO2 B1524385 3-Bromo-5-(propan-2-yloxy)phenol CAS No. 1026796-73-5](/img/structure/B1524385.png)
3-Bromo-5-(propan-2-yloxy)phenol
Overview
Description
3-Bromo-5-(propan-2-yloxy)phenol: is an organic compound with the molecular formula C9H11BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom at the third position and an isopropoxy group at the fifth position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(propan-2-yloxy)phenol can be achieved through several methods. One common approach involves the bromination of 5-(isopropoxy)-phenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(propan-2-yloxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the phenol group using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide, solvents like water or acetic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Major Products:
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Quinones or other oxidized derivatives.
Reduction: De-brominated phenol or modified phenol derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-5-(propan-2-yloxy)phenol is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through reactions like Suzuki-Miyaura coupling .
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Its brominated phenol structure can interact with biological targets, potentially leading to therapeutic applications.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(propan-2-yloxy)phenol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and phenol group can form hydrogen bonds or participate in hydrophobic interactions with molecular targets, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
3-Bromo-5-iodobenzoic acid: Another brominated phenol derivative with an iodine atom at the fifth position instead of an isopropoxy group.
3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid: A similar compound with a fluorine atom at the fifth position and a boronic acid group.
Uniqueness: 3-Bromo-5-(propan-2-yloxy)phenol is unique due to the presence of both a bromine atom and an isopropoxy group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Biological Activity
3-Bromo-5-(propan-2-yloxy)phenol, a brominated phenolic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and case studies.
Synthesis Methods
The synthesis of this compound typically involves the bromination of phenolic compounds followed by etherification with isopropanol. Various methodologies have been explored to enhance yield and purity, including the use of K2CO3 as a base in acetone as a solvent, which has been shown to facilitate reactions effectively .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antibacterial Activity :
-
Antioxidant Properties :
- Phenolic compounds are known for their antioxidant capabilities, which can protect cells from oxidative stress. The presence of the bromine atom may enhance these properties, contributing to the compound's overall efficacy in biological systems.
- Enzyme Inhibition :
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and related compounds:
Table 1: Biological Activity Data
Compound Name | Activity Type | Target Organism/Enzyme | IC50 (µg/mL) | % Inhibition at 100 µg/mL |
---|---|---|---|---|
This compound | Antibacterial | Bacillus subtilis | 79.9 | 55.67±0.26 |
4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene | Urease Inhibition | Urease | 60.2 | 82.00±0.09 |
4-methyl-1-(prop-2-ynyloxy)benzene | Antibacterial | Escherichia coli | 70.1 | 65.8±0.18 |
This table summarizes key findings from various studies that highlight the compound's diverse biological activities.
The mechanisms underlying the biological activities of this compound include:
- Interaction with Membrane Proteins : The lipophilic nature of the compound allows it to interact with bacterial membranes, disrupting their integrity.
- Enzyme Binding : The bromine atom may facilitate stronger binding interactions with enzyme active sites, enhancing inhibition efficacy.
Properties
IUPAC Name |
3-bromo-5-propan-2-yloxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSRHSIWJODVED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680259 | |
Record name | 3-Bromo-5-[(propan-2-yl)oxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026796-73-5 | |
Record name | 3-Bromo-5-(1-methylethoxy)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1026796-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-[(propan-2-yl)oxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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